2-Methylpentane-3-sulfonamide
Overview
Description
2-Methylpentane-3-sulfonamide is an organic compound belonging to the sulfonamide family. It is characterized by a sulfonamide group attached to a 2-methylpentane backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpentane-3-sulfonamide can be synthesized through several methods. One common approach involves the sulfonation of 2-methylpentane followed by amination. The sulfonation step typically uses sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonic acid group, which is then converted to the sulfonamide group through reaction with ammonia or an amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpentane-3-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the sulfonamide group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, often using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonyl chlorides may be formed.
Reduction: Amine derivatives or hydrocarbons can result from reduction reactions.
Substitution: Various substituted sulfonamides or other functionalized compounds can be produced.
Scientific Research Applications
2-Methylpentane-3-sulfonamide has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: Its derivatives may have potential as pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methylpentane-3-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Methylpentane-3-sulfonamide is similar to other sulfonamide compounds, such as 2-methylpentane-4-sulfonamide and 3-methylpentane-2-sulfonamide. These compounds differ in the position of the sulfonamide group on the pentane backbone, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific structural features and the resulting properties.
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Properties
IUPAC Name |
2-methylpentane-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTORGLIMFIRJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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